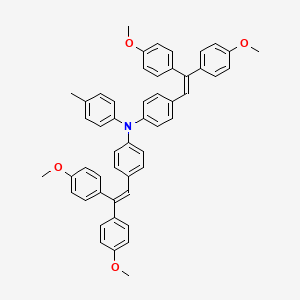
4-(2,2-Bis(4-methoxyphenyl)vinyl)-N-(4-(2,2-bis(4-methoxyphenyl)vinyl)phenyl)-N-(p-tolyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,2-Bis(4-methoxyphenyl)vinyl)-N-(4-(2,2-bis(4-methoxyphenyl)vinyl)phenyl)-N-(p-tolyl)aniline is a complex organic compound characterized by its multiple methoxyphenyl and vinyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Bis(4-methoxyphenyl)vinyl)-N-(4-(2,2-bis(4-methoxyphenyl)vinyl)phenyl)-N-(p-tolyl)aniline typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, such as methoxyphenyl derivatives, followed by vinylation and subsequent coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities while maintaining quality control.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,2-Bis(4-methoxyphenyl)vinyl)-N-(4-(2,2-bis(4-methoxyphenyl)vinyl)phenyl)-N-(p-tolyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives.
Aplicaciones Científicas De Investigación
4-(2,2-Bis(4-methoxyphenyl)vinyl)-N-(4-(2,2-bis(4-methoxyphenyl)vinyl)phenyl)-N-(p-tolyl)aniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as polymers and electronic components.
Mecanismo De Acción
The mechanism of action of 4-(2,2-Bis(4-methoxyphenyl)vinyl)-N-(4-(2,2-bis(4-methoxyphenyl)vinyl)phenyl)-N-(p-tolyl)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Bis(4-methoxyphenyl)-1H-indole: Shares similar methoxyphenyl groups but differs in its core structure.
2,2-Bis(4’-hydroxyphenyl)-4-methylpentane: Contains similar phenyl groups but has different functional groups and overall structure.
Uniqueness
4-(2,2-Bis(4-methoxyphenyl)vinyl)-N-(4-(2,2-bis(4-methoxyphenyl)vinyl)phenyl)-N-(p-tolyl)aniline is unique due to its specific arrangement of methoxyphenyl and vinyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C51H45NO4 |
|---|---|
Peso molecular |
735.9 g/mol |
Nombre IUPAC |
N,N-bis[4-[2,2-bis(4-methoxyphenyl)ethenyl]phenyl]-4-methylaniline |
InChI |
InChI=1S/C51H45NO4/c1-36-6-20-43(21-7-36)52(44-22-8-37(9-23-44)34-50(39-12-26-46(53-2)27-13-39)40-14-28-47(54-3)29-15-40)45-24-10-38(11-25-45)35-51(41-16-30-48(55-4)31-17-41)42-18-32-49(56-5)33-19-42/h6-35H,1-5H3 |
Clave InChI |
SPUYUYIYFWAPBI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C=C(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)C=C(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


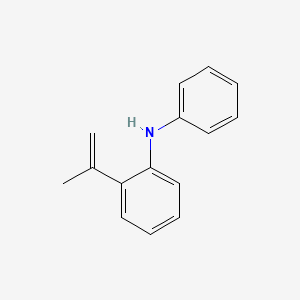
![tert-Butyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B12519782.png)
![2-[3-(4-Hydroxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12519784.png)
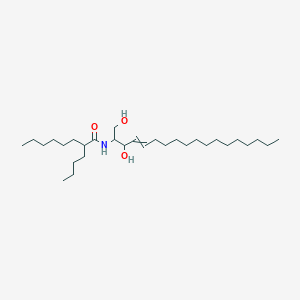
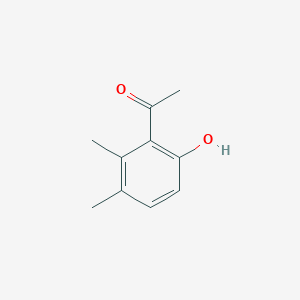

![3-{4-[(2,6-Difluorophenyl)methoxy]phenyl}-1H-pyrazole-1-carboxamide](/img/structure/B12519813.png)
![(2R)-2-[(tert-butoxycarbonyl)amino]-4-(methylcarbamoyl)butanoic acid](/img/structure/B12519814.png)
![1-[2-(4-Chlorophenyl)ethenyl]azulene](/img/structure/B12519826.png)
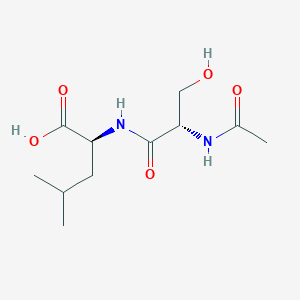
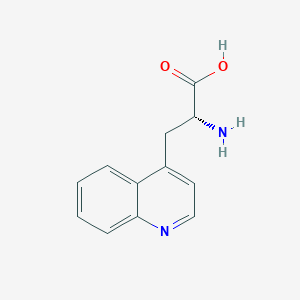
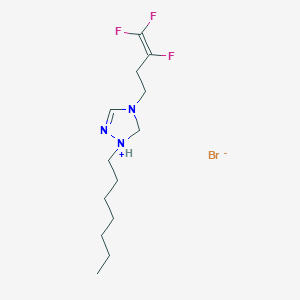
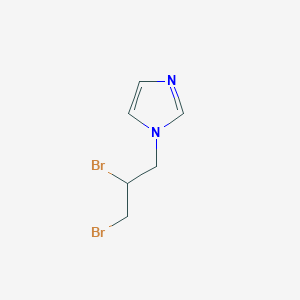
![2-{4-[(4-methoxyphenyl)sulfanyl]phenyl}-1H-imidazole](/img/structure/B12519862.png)
